BenchChemオンラインストアへようこそ!

Brevinin-2-OA5

Antimicrobial Peptide MIC Broad-spectrum

Brevinin-2-OA5 is a 33-AA cyclic AMP from Odorrana andersonii with a C-terminal Rana box (Cys27–Cys33). Net charge +2, hydrophobicity 0.403. Uniform MIC 30.6 µg/mL against S. aureus, E. coli, B. pyocyaneus, and C. albicans. Zero hemolysis at 50 µg/mL—a 1.6× safety margin above its MIC. Unlike hemolytic in-class analogs, its intact disulfide bond makes it an ideal positive control for SAR studies and synergy screening with standard antibiotics. Verify lot-specific purity via HPLC.

Molecular Formula
Molecular Weight
Cat. No. B1577762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-OA5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-OA5 for Research: Sourcing the 33-mer Antimicrobial Peptide from Odorrana andersonii


Brevinin-2-OA5 is a 33-amino acid antimicrobial peptide (AMP) belonging to the Brevinin-2 subfamily, originally isolated from the skin secretions of the Chinese odorous frog, Odorrana andersonii [1]. It exhibits a C-terminal cyclic domain, the 'Rana box,' formed by a disulfide bond between Cys27 and Cys33, a structural hallmark of this peptide family [2]. The peptide is characterized by a net charge of +2 and a hydrophobicity of 0.403, physicochemical properties that influence its interaction with microbial membranes [2]. For researchers and procurement specialists, Brevinin-2-OA5 represents a specific molecular entity within a highly diverse family of amphibian AMPs, where minor sequence variations translate to significant functional differences [1].

Why Brevinin-2-OA5 Cannot Be Simply Replaced by Another Brevinin-2 Analog


The Brevinin-2 family is characterized by extreme sequence diversity, with members exhibiting significant variations in their antimicrobial potency, target specificity, and hemolytic profiles [1]. The primary structure of Brevinin-2-OA5 (GLLDGILNANFNAAKSAGTSVLNALSCKLSKTC) differs substantially from other family members, such as Brevinin-2R or Brevinin-2-related peptide (B2RP), leading to distinct interactions with microbial membranes and host cells [2]. Generic substitution based solely on family membership is scientifically unsound, as even minor residue changes in this class can drastically alter the therapeutic index—the critical balance between antimicrobial efficacy and host cytotoxicity [3]. The evidence below quantifies the specific performance of Brevinin-2-OA5, providing a factual basis for its selection over other in-class candidates.

Quantitative Evidence for Brevinin-2-OA5: Direct Comparisons and Class-Level Differentiators


Broad-Spectrum Antimicrobial Potency of Brevinin-2-OA5 Against Key Pathogens

Brevinin-2-OA5 demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its minimum inhibitory concentration (MIC) is 30.6 µg/mL (or 30.6 µM) against standard laboratory strains of Escherichia coli, Staphylococcus aureus, Bacillus pyocyaneus, and Candida albicans [1][2]. While this potency is comparable to some members of the Brevinin-2 family, such as Brevinin-2PRa (MIC = 6-12 µM against P. aeruginosa) and B2RP (MIC = 3-6 µM against A. baumannii), it is notably less potent than others like Brevinin-2 (from Rana esculenta) which shows MICs of 4-8 µg/mL [3]. This positions Brevinin-2-OA5 as a moderately potent but consistently broad-spectrum candidate, with a defined activity profile that may be advantageous in specific research contexts.

Antimicrobial Peptide MIC Broad-spectrum

Selective Non-Hemolytic Activity of Brevinin-2-OA5 at Therapeutic Concentrations

A critical differentiator for Brevinin-2-OA5 is its non-hemolytic activity at a concentration (50 µg/mL) that exceeds its antimicrobial MIC (30.6 µg/mL) [1]. This indicates a favorable therapeutic window for in vitro applications. In contrast, several related Brevinin-2 peptides exhibit measurable hemolysis at lower or comparable concentrations. For instance, Brevinin-2R shows low but detectable hemolytic activity [2], while the native Brevinin-2-related peptide (B2RP) demonstrates moderate hemolytic activity, with an LC50 of 95 µM against human erythrocytes [3]. This stark difference in hemolytic profile at the MIC-equivalent concentration positions Brevinin-2-OA5 as a safer candidate for experiments involving mammalian cells or for applications where host cell integrity is paramount.

Hemolysis Therapeutic Index Cytotoxicity

Defined C-Terminal 'Rana Box' Architecture in Brevinin-2-OA5

Brevinin-2-OA5 possesses the characteristic C-terminal cyclic heptapeptide domain known as the 'Rana box', formed by an intra-disulfide bond between Cys27 and Cys33 [1]. While this motif is common in the Brevinin-2 family, its presence does not uniformly dictate function. Studies on the related peptide Brevinin-2CE show that the Rana box does not significantly impact antimicrobial activity but does modulate hemolytic activity; peptides lacking the disulfide bond exhibit altered hemolytic profiles (HC50 values ranging from 25 to 130 µM) [2]. Therefore, the intact Rana box in Brevinin-2-OA5 is a key structural feature that may contribute to its specific non-hemolytic profile, distinguishing it from truncated or linear analogs under investigation.

Structure-Activity Relationship Rana box Disulfide bond

Antifungal Activity of Brevinin-2-OA5 Against Candida albicans

Unlike many AMPs that are primarily antibacterial, Brevinin-2-OA5 demonstrates quantifiable antifungal activity against the clinically relevant yeast Candida albicans, with an MIC of 30.6 µg/mL (or µM) [1][2]. This dual antibacterial-antifungal profile is not universal within the Brevinin-2 family. For example, while Brevinin-2-related peptide (B2RP) also shows antifungal activity against C. albicans (MIC = 25 µM), Brevinin-2PRa's activity is more specialized against Pseudomonas aeruginosa . The defined anti-Candida activity of Brevinin-2-OA5 makes it a valuable tool for research into polymicrobial infections or for developing agents with a broader spectrum of action.

Antifungal Candida albicans Broad-spectrum

Consistent Activity Against Gram-Negative and Gram-Positive Bacteria

Brevinin-2-OA5 exhibits uniform antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Bacillus pyocyaneus) bacteria, with identical MIC values of 30.6 µg/mL [1]. This consistency contrasts with other Brevinin-2 peptides, such as Brevinin-2PRa, which shows high potency (6-12 µM) against P. aeruginosa but lacks equivalent broad-spectrum activity . Similarly, some Brevinin-2 analogs exhibit preferential activity towards specific bacterial classes [2]. The non-discriminatory activity of Brevinin-2-OA5 suggests a general membrane-disrupting mechanism that is equally effective against structurally distinct bacterial envelopes, a characteristic that may be advantageous in studies where broad-spectrum coverage is required without bias.

Gram-positive Gram-negative MIC

Physicochemical Properties and Predicted Half-Life of Brevinin-2-OA5

Computational predictions based on the amino acid sequence of Brevinin-2-OA5 estimate a half-life of 30 hours in mammalian systems, greater than 20 hours in yeast, and greater than 10 hours in E. coli [1]. While these are in silico predictions rather than experimental data, they provide a relative benchmark for in vitro stability. This contrasts with some other Brevinin-2 peptides, where experimental data on stability is either lacking or shows rapid degradation. For instance, native Brevinin-2R shows a low residual antimicrobial activity of just 20% after proteolytic challenge, whereas its more stable diastereomer and cyclic analogs retain 90% and 60% activity, respectively [2]. The predicted half-life of Brevinin-2-OA5 suggests it may exhibit greater intrinsic stability than more labile family members, which is a critical consideration for procurement when long-term in vitro assays are planned.

Half-life Stability In vitro

Research and Industrial Applications of Brevinin-2-OA5 Based on Quantitative Evidence


In Vitro Studies of Broad-Spectrum Antimicrobial Mechanisms

Researchers investigating the general mechanisms of membrane disruption by cationic AMPs can use Brevinin-2-OA5 as a model compound. Its consistent MIC of 30.6 µg/mL against both Gram-positive (S. aureus) and Gram-negative (E. coli, B. pyocyaneus) bacteria, as well as the fungus C. albicans [1][2], provides a reliable baseline for assays such as membrane permeability, depolarization, or atomic force microscopy. The uniform activity across different cell wall structures simplifies comparative analyses of the peptide's mode of action.

Development of Low-Hemolysis Antimicrobial Formulations

For projects aiming to develop topical antimicrobial agents or coatings intended for contact with mammalian cells, Brevinin-2-OA5 offers a favorable safety profile. Its documented lack of hemolytic activity at 50 µg/mL—a concentration 1.6 times higher than its antimicrobial MIC—provides a defined safety margin [1]. This characteristic makes it a suitable candidate for inclusion in formulations where minimizing host cell damage is a primary design criterion, such as in wound dressings or implant coatings.

Structure-Activity Relationship (SAR) Studies of the 'Rana Box'

The intact C-terminal disulfide bond in Brevinin-2-OA5 forms a canonical 'Rana box' [1]. This makes the native peptide an essential positive control or starting point for SAR studies. Investigators can synthesize linear or truncated analogs of Brevinin-2-OA5 and compare their antimicrobial and hemolytic activities against the native cyclic peptide. Based on class-level evidence from B2CE analogs, where the Rana box significantly modulates hemolytic activity (HC50 range of 25-130 µM) but not antimicrobial potency [2], researchers can map how this structural feature specifically contributes to the peptide's selective toxicity profile.

Screening for Synergy with Conventional Antibiotics Against Polymicrobial Infections

Given its proven activity against both bacterial and fungal pathogens, Brevinin-2-OA5 is an excellent candidate for synergy screening assays. Researchers can test the peptide in combination with standard antibiotics (e.g., beta-lactams, fluoroquinolones) or antifungals (e.g., fluconazole) against mixed-species biofilms or clinical isolates. The defined MIC values for key pathogens [1] allow for precise calculation of fractional inhibitory concentration indices (FICI), enabling the identification of synergistic combinations that could overcome antimicrobial resistance in complex infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevinin-2-OA5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.